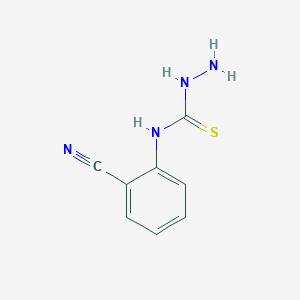

3-Amino-1-(2-cyanophenyl)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(2-cyanophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-5-6-3-1-2-4-7(6)11-8(13)12-10/h1-4H,10H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSSLYVYKWHYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=S)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-1-(2-cyanophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties, synthesis, and potential biological evaluation of 3-Amino-1-(2-cyanophenyl)thiourea. Due to the limited availability of direct experimental data for this specific compound, this guide furnishes estimated values based on closely related analogs, detailed general experimental protocols for property determination, and standardized workflows for synthesis and biological screening. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel thiourea derivatives.

Physicochemical Properties

Table 1: Physicochemical Data for a Positional Isomer: 1-(3-Cyanophenyl)-2-thiourea

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃S | |

| Molecular Weight | 177.23 g/mol | [1] |

| Melting Point | 160-163 °C | [1] |

| Boiling Point | 137 °C (Predicted) | [1] |

| Density | 1.33 g/cm³ (Predicted) | [1] |

| Flash Point | 151.6 °C (Predicted) | [1] |

Note: The data presented is for the positional isomer 1-(3-cyanophenyl)-2-thiourea and should be used as an estimation only.

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physicochemical properties applicable to thiourea derivatives.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of 2-cyanophenyl isothiocyanate with hydrazine hydrate.

Materials:

-

2-cyanophenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol (or another suitable solvent)

-

Stirring apparatus

-

Reflux condenser

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

Dissolve 2-cyanophenyl isothiocyanate in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add an equimolar amount of hydrazine hydrate to the solution at room temperature with continuous stirring.

-

After the initial reaction, attach a reflux condenser to the flask and heat the mixture to reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

Collect the crude product by filtration and wash it with a small amount of cold solvent.

-

Purify the crude product by recrystallization from a suitable solvent or solvent mixture to obtain pure this compound.

-

Characterize the final product using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

Diagram 1: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Procedure:

-

Finely powder a small sample of the dried, purified compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Determination of Solubility

The solubility of the compound can be determined in various solvents using the isothermal shake-flask method.

Procedure:

-

Prepare saturated solutions of the compound in different solvents (e.g., water, ethanol, DMSO, acetone) in sealed flasks.

-

Agitate the flasks in a constant temperature bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solutions to stand to permit undissolved solute to settle.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of the solute in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Express the solubility in terms of mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

Procedure (Potentiometric Titration):

-

Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-ethanol).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa value can be determined from the titration curve, typically as the pH at the half-equivalence point.

Determination of logP

The partition coefficient (logP), a measure of lipophilicity, is commonly determined using the shake-flask method with n-octanol and water.

Procedure:

-

Prepare a solution of the compound in either n-octanol or water.

-

Mix this solution with an equal volume of the other immiscible solvent (water or n-octanol) in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Biological Activity Screening

As no specific signaling pathways for this compound have been documented, a general workflow for in vitro biological activity screening is presented. This workflow is a standard approach in early-stage drug discovery to identify potential therapeutic activities of a novel compound.

Diagram 2: General In Vitro Biological Activity Screening Workflow

Caption: A general workflow for the in vitro biological screening of a novel compound.

Conclusion

This technical guide consolidates the currently available information on this compound and provides a framework for its further investigation. While direct experimental data for this specific molecule is sparse, the provided estimates from a closely related isomer, along with detailed, generalized protocols for synthesis and property determination, offer a solid starting point for researchers. The outlined biological screening workflow provides a roadmap for elucidating the potential therapeutic applications of this and other novel thiourea derivatives. It is imperative that the estimated physicochemical properties are validated through rigorous experimentation to build a robust data profile for this compound.

References

3-Amino-1-(2-cyanophenyl)thiourea CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identification and Structure

A specific CAS (Chemical Abstracts Service) number for 3-Amino-1-(2-cyanophenyl)thiourea could not be located in publicly accessible databases as of November 2025. This may indicate that the compound is novel, not widely synthesized, or is indexed under a different nomenclature.

The chemical structure can be deduced from its IUPAC name. The core is a thiourea molecule, which is a sulfur analogue of urea.[5] One of the amino groups of the thiourea is substituted with a 2-cyanophenyl group, and the other amino group is further substituted with an amino group, forming a hydrazinyl-like moiety.

Molecular Formula: C₈H₈N₄S

Molecular Weight: 192.24 g/mol

Predicted Structure:

Caption: Predicted chemical structure of this compound.

Potential Synthesis Pathway

While a specific, validated synthesis protocol for this compound is not documented, a plausible synthetic route can be proposed based on established methods for analogous thiourea derivatives.[6] A common method involves the reaction of an isothiocyanate with an amine or hydrazine derivative.

Proposed Synthesis Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes [pubmed.ncbi.nlm.nih.gov]

- 5. Thiourea - Wikipedia [en.wikipedia.org]

- 6. 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Novel Thiourea Derivatives

Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their broad spectrum of biological activities, coupled with a flexible and modifiable chemical scaffold, makes them promising candidates for the development of new therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of novel thiourea derivatives, with a focus on quantitative data and detailed experimental protocols.

Synthesis of Thiourea Derivatives

The most common method for synthesizing N,N'-disubstituted thiourea derivatives involves the reaction of an isothiocyanate with a primary or secondary amine.[5] This nucleophilic addition reaction is typically straightforward and efficient.

General Experimental Protocol: Synthesis from Isothiocyanates

The synthesis of thiourea derivatives can be exemplified by the preparation of novel compounds bearing a benzodioxole moiety.[6]

-

Preparation of Isothiocyanate: A key intermediate, 5-isothiocyanatobenzodioxole, is prepared first.

-

Reaction with Amines: The isothiocyanate is then reacted with a variety of amino compounds, such as aromatic amines, sulfa drugs, heterocyclic amines, or hydrazines, to yield the corresponding thiourea derivatives.[6]

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent like acetone.[7]

-

Purification: The resulting thiourea derivative is then purified, often by recrystallization, and characterized using spectroscopic methods such as IR, 1H-NMR, and elemental analysis.[7]

Caption: General workflow for the synthesis of N,N'-disubstituted thiourea derivatives.

Biological Activities of Thiourea Derivatives

Thiourea derivatives exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, antioxidant, and enzyme inhibitory activities.[1][2][8]

Anticancer Activity

Thiourea derivatives have shown significant promise as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[1][9] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways involved in cancer progression.[3][9][10]

Mechanisms of Action:

-

Enzyme Inhibition: Many thiourea derivatives act as inhibitors of enzymes crucial for tumor growth, such as protein tyrosine kinases (PTKs), receptor tyrosine kinases (RTKs) like VEGFR-2, and DNA topoisomerase.[3][9]

-

Signaling Pathway Modulation: They can interfere with critical signaling pathways. For instance, some derivatives inhibit the Wnt/β-catenin signaling pathway, while others block the K-Ras protein, a key regulator of cell proliferation.[10]

-

Apoptosis Induction: Several potent thiourea derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[6][10] For example, a derivative incorporating a 3,4-dichloro-phenyl substituent induced late apoptosis in 95-99% of colon cancer cells.[10]

Caption: Anticancer mechanisms of action for various thiourea derivatives.

Quantitative Data: Anticancer Activity (IC₅₀ values)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [3] |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Lines | 2.2 - 5.5 | [3] |

| Pyridin-2-yl substituted thiourea (Compound 20) | MCF-7 (Breast) | 1.3 | [3] |

| Pyridin-2-yl substituted thiourea (Compound 20) | SkBR3 (Breast) | 0.7 | [3] |

| Bis-thiourea (Compound 44) | HepG2 (Liver) | 1.2 | [3] |

| Bis-thiourea (Compound 44) | HCT116 (Colon) | 1.3 | [3] |

| Bis-thiourea (Compound 45) | HepG2 (Liver) | 1.1 | [3] |

| Bis-thiourea (Compound 45) | HCT116 (Colon) | 1.2 | [3] |

| N¹,N³-disubstituted-thiosemicarbazone (Compound 7) | HCT116 (Colon) | 1.11 | [6] |

| N¹,N³-disubstituted-thiosemicarbazone (Compound 7) | HepG2 (Liver) | 1.74 | [6] |

| 3,4-dichloro-phenyl substituted thiourea (Compound 2) | SW480 (Colon) | 1.5 - 8.9 | [10] |

| 4-CF₃-phenyl substituted thiourea (Compound 8) | SW620 (Colon) | 1.5 - 8.9 | [10] |

Antimicrobial Activity

The rise of antimicrobial resistance is a major global health concern, driving the search for new anti-infective drugs.[1] Thiourea derivatives have demonstrated significant potential as antibacterial and antifungal agents.[11][12][13]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a key metric for antimicrobial activity and is often determined using the broth microdilution method.[11][14]

-

Preparation of Compounds: The synthesized thiourea derivatives and their metal complexes (e.g., with Ni²⁺ and Cu²⁺) are dissolved to create stock solutions.[11]

-

Bacterial/Fungal Strains: A panel of standard bacterial (e.g., Staphylococcus aureus, Escherichia coli) and yeast (e.g., Candida albicans) strains are prepared.[11]

-

Serial Dilution: The compounds are serially diluted in a liquid growth medium in microtiter plates.

-

Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

-

Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Activity (MIC values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Novel Thiourea Derivative (Compound 2) | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40 - 50 | [1] |

| Thiourea derivatives (Compounds 7a, 7b, 8) | Gram-positive & Gram-negative bacteria | 0.95 - 3.25 | [14] |

| Thiourea derivatives (Compounds 7a, 7b, 8) | Aspergillus flavus | 0.95 - 3.25 | [14] |

| Benzothiazole-glucose derivative (4e) | S. cerevisiae | 0.78 | [13] |

| Benzothiazole-glucose derivative (4e) | F. oxysporum | 1.56 | [13] |

| Benzothiazole-glucose derivative (4f) | A. niger | 0.78 | [13] |

| Benzothiazole-glucose derivative (4g) | A. flavus | 0.78 | [13] |

Antiviral Activity

Thiourea derivatives have also been investigated for their antiviral properties against a range of viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).[12][15][16]

Experimental Protocol: Cell-Based HCV Subgenomic Replicon Assay

This assay is used to evaluate the ability of compounds to inhibit HCV replication within human cells.[15]

-

Cell Culture: Human hepatoma cells containing an HCV subgenomic replicon (a portion of the viral genome that can replicate) are cultured.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized thiourea derivatives.

-

Incubation: The treated cells are incubated for a period to allow for viral replication.

-

Quantification of Replication: The level of HCV RNA replication is quantified, often using techniques like real-time PCR.

-

EC₅₀ Determination: The effective concentration at which the compound inhibits 50% of viral replication (EC₅₀) is calculated.[15]

Quantitative Data: Antiviral Activity

| Compound/Derivative | Virus | Activity Metric | Value | Reference |

| Meta-substituted thiourea (Compound 10) | HCV | EC₅₀ | 0.047 µM | [15] |

| Adamantylthiourea derivatives | Influenza A2 | Protective Dose 50 | Favorable vs. Amantadine | [16] |

| PET derivatives (Compounds 8, 10) | HIV | In vitro activity | Better than other PET derivatives | [12][17] |

Enzyme Inhibition and Antioxidant Activity

Thiourea derivatives have been identified as potent inhibitors of various enzymes and also as effective antioxidants.[18][19][20]

-

Enzyme Inhibition: They have shown inhibitory activity against enzymes like lipoxygenase, xanthine oxidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[18][19][20]

-

Antioxidant Activity: The antioxidant potential is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radical scavenging assays.[1]

Quantitative Data: Enzyme Inhibition & Antioxidant Activity

| Compound/Derivative | Activity | Metric | Value (µg/mL) | Reference |

| 1,3-bis(3,4-dichlorophenyl) thiourea | Antioxidant (DPPH assay) | IC₅₀ | 45 | [1] |

| 1,3-bis(3,4-dichlorophenyl) thiourea | Antioxidant (ABTS assay) | IC₅₀ | 52 | [1] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3) | AChE Inhibition | IC₅₀ | 50 | [19][20] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3) | BChE Inhibition | IC₅₀ | 60 | [19][20] |

| 1-(1,1-dibutyl)-3-phenylthiourea (Compound 4) | AChE Inhibition | IC₅₀ | 58 | [20] |

| 1-(1,1-dibutyl)-3-phenylthiourea (Compound 4) | BChE Inhibition | IC₅₀ | 63 | [20] |

Conclusion and Future Prospects

Novel thiourea derivatives continue to be a rich source of biologically active compounds with therapeutic potential across multiple disease areas.[1][2] The ease of their synthesis and the ability to readily modify their structure allows for the fine-tuning of their activity and selectivity.[3] Future research will likely focus on optimizing these compounds to improve their pharmacokinetic profiles, reduce toxicity, and further elucidate their mechanisms of action through advanced techniques like molecular docking and in vivo studies.[3][6] The development of multi-target thiourea derivatives could also provide new avenues for treating complex diseases like cancer and co-infections.[5][9]

References

- 1. mdpi.com [mdpi.com]

- 2. doaj.org [doaj.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]

- 12. Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents | Bentham Science [eurekaselect.com]

- 13. Synthesis, antimicrobial activity and molecular simulation of thiourea derivatives containing 6-carboalkoxybenzo[d]thiazole and d-glucose moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Adamantylthiourea derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Mechanism of Action of 3-Amino-1-(2-cyanophenyl)thiourea

A comprehensive review of the current, albeit limited, understanding of the biological activities of thiourea derivatives and the putative mechanisms of action for 3-Amino-1-(2-cyanophenyl)thiourea.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry. These compounds have demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The biological activity of thiourea derivatives is largely attributed to the presence of the thiourea moiety (-NH-C(S)-NH-), which can engage in various interactions with biological macromolecules. This technical guide aims to provide an in-depth overview of the potential mechanism of action of a specific derivative, this compound, by extrapolating from the known activities of structurally related compounds. As of the latest literature review, specific studies on the mechanism of action of this compound are not publicly available. Therefore, this guide will focus on the established mechanisms of action for the broader class of thiourea derivatives, providing a foundational framework for future research into this specific compound.

Putative Mechanisms of Action for Thiourea Derivatives

The diverse biological effects of thiourea derivatives stem from their ability to interact with various cellular targets and signaling pathways. The primary mechanisms include enzyme inhibition, disruption of protein-protein interactions, and induction of cellular stress.

Enzyme Inhibition

A prominent mechanism of action for many thiourea derivatives is the inhibition of key enzymes involved in disease pathogenesis. The thiourea functional group can act as a hydrogen bond donor and acceptor, as well as a chelating agent for metal ions within enzyme active sites.

-

Kinase Inhibition: Several thiourea derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. For instance, certain diaryl thiourea derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), B-RAF, and Matrix Metalloproteinase 9 (MMP9), all of which are implicated in cancer progression and angiogenesis.[1] The thiourea moiety can form critical hydrogen bonds with amino acid residues in the ATP-binding pocket of these kinases.

-

Cholinesterase Inhibition: Some thiourea derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] This inhibitory activity suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer's disease.

-

Urease Inhibition: Thiourea derivatives have also been investigated as inhibitors of urease, a bacterial and fungal enzyme that hydrolyzes urea to ammonia and carbon dioxide.[4] Inhibition of urease is a therapeutic strategy for infections caused by urease-producing pathogens, such as Helicobacter pylori.

Anticancer Activity

The anticancer properties of thiourea derivatives are multifaceted and can involve various mechanisms beyond simple enzyme inhibition.[1][5]

-

Induction of Apoptosis: Many thiourea compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be triggered through the activation of intrinsic or extrinsic apoptotic pathways, often involving the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

-

Cell Cycle Arrest: Thiourea derivatives can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G1/S or G2/M). This prevents cancer cells from dividing and proliferating.

-

DNA Interaction: Although less common, some thiourea derivatives may exert their cytotoxic effects by interacting with DNA, either through intercalation or by causing DNA damage.

Antimicrobial Activity

The antimicrobial effects of thiourea derivatives are thought to arise from their ability to disrupt microbial cellular processes.[6][7]

-

Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Certain thiourea derivatives have been shown to inhibit biofilm formation in pathogenic bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis.[6]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of some thiourea derivatives may allow them to intercalate into and disrupt the integrity of microbial cell membranes, leading to cell lysis.

-

Inhibition of Essential Enzymes: Similar to their effects on mammalian enzymes, thiourea derivatives can inhibit essential enzymes in microorganisms, thereby blocking critical metabolic pathways.

Postulated Mechanism of Action for this compound

Based on the structure of this compound, which features a thiourea core, an amino group, and a cyanophenyl moiety, we can hypothesize its potential mechanisms of action.

Diagram of Postulated General Thiourea Derivative Interaction

Caption: General interaction of a thiourea derivative with a biological target leading to a biological effect.

The presence of the thiourea group suggests the potential for enzyme inhibition through hydrogen bonding with active site residues. The cyanophenyl group , being an electron-withdrawing group, could influence the electronic properties of the thiourea moiety and enhance its binding affinity to specific targets. The amino group could also participate in hydrogen bonding or act as a site for further metabolic modification.

Given the common activities of thiourea derivatives, this compound could potentially exhibit anticancer activity by inhibiting kinases involved in cancer cell signaling or by inducing apoptosis. Furthermore, it may possess antimicrobial properties by targeting microbial enzymes or disrupting biofilm formation.

Quantitative Data Summary

As no specific studies on this compound were identified, a table of quantitative data for this specific compound cannot be provided. However, for illustrative purposes, the following table summarizes IC50 values for some other thiourea derivatives against various targets, highlighting the potential potency of this class of compounds.

| Thiourea Derivative | Target | IC50 Value | Reference |

| Diaryl thiourea derivative | VEGFR2 | 0.11 µM | [1] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 lung cancer cell line | 0.2 µM | [1] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase | 50 µg/mL | [3] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase | 60 µg/mL | [3] |

| Dipeptide-thiourea conjugate | Urease | 2 µM | [4] |

| 1-(4-fluoro-3-chlorophenyl)-3-(1H-1,2,4-triazol-3-yl)thiourea | S. aureus (MRSA) | 4-64 µg/mL (MIC) | [6] |

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound would need to be developed. Below are general methodologies that are commonly employed for studying thiourea derivatives.

Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a specific enzyme.

General Protocol (e.g., for Kinase Inhibition):

-

Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP in a buffer solution.

-

Add varying concentrations of the test compound (this compound) to the reaction mixture.

-

Incubate the mixture at an optimal temperature for a defined period.

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity assays (if using [γ-³²P]ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by plotting the data and fitting it to a dose-response curve.

Workflow for a Typical Enzyme Inhibition Assay

Caption: A generalized workflow for determining the enzyme inhibitory activity of a test compound.

Cell-Based Assays for Anticancer Activity

Objective: To evaluate the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

General Protocol (MTT Assay):

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Assays

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

General Protocol (Broth Microdilution Method):

-

Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., temperature, time).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While the specific mechanism of action of this compound remains to be elucidated, the extensive research on the broader class of thiourea derivatives provides a strong foundation for future investigations. Based on its chemical structure, it is plausible that this compound will exhibit biological activities through mechanisms such as enzyme inhibition, induction of apoptosis, or antimicrobial effects.

To move forward, the following experimental steps are recommended:

-

In silico screening: Utilize computational docking studies to predict potential biological targets for this compound.

-

Broad-spectrum screening: Test the compound against a panel of cancer cell lines and microbial strains to identify its primary biological activity.

-

Target identification and validation: Once a primary activity is identified, perform target-based assays to pinpoint the specific molecular target(s).

-

Mechanism of action studies: Conduct detailed cellular and biochemical assays to unravel the downstream signaling pathways and cellular events modulated by the compound.

The exploration of this compound's mechanism of action holds the potential to uncover a novel therapeutic agent and contribute to a deeper understanding of the structure-activity relationships of thiourea derivatives.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of 3-Amino-1-(2-cyanophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a representative document based on established principles of organic chemistry and pharmaceutical sciences. As of the date of this publication, specific experimental data for the solubility and stability of 3-Amino-1-(2-cyanophenyl)thiourea is not publicly available. The quantitative data presented herein is hypothetical and for illustrative purposes.

Introduction

This compound is a unique organic molecule incorporating a cyanophenyl group, an amino group, and a thiourea moiety. Such compounds are of interest in medicinal chemistry and materials science due to the diverse biological activities and coordination properties associated with these functional groups.[1] A thorough understanding of the solubility and stability of this compound is paramount for its potential application in drug development, chemical synthesis, and material formulation. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, along with standardized experimental protocols for their determination.

Predicted Physicochemical Properties

Based on its structure, this compound is expected to be a crystalline solid at room temperature. The presence of polar functional groups, including the amino, cyano, and thiourea moieties, suggests a degree of polarity. The thiourea group, in particular, can exhibit tautomerism.[1] The molecule's ability to act as both a hydrogen bond donor (amino and thiourea N-H) and acceptor (cyano nitrogen, thiourea sulfur, and amino nitrogen) will significantly influence its solubility in various solvents.

Solubility Profile

The solubility of an organic compound is a critical parameter that affects its bioavailability, formulation, and routes of administration. The principle of "like dissolves like" provides a foundational understanding of solubility.[2] Therefore, polar solvents are more likely to dissolve this compound than non-polar solvents.

A preliminary assessment of solubility can be performed using a variety of common laboratory solvents. The compound is predicted to exhibit good solubility in polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in polar protic solvents like alcohols. Its solubility in water is expected to be low to moderate, potentially increasing at acidic or basic pH due to the salt formation of the amino and thiourea groups. It is anticipated to be poorly soluble in non-polar solvents such as hexane and toluene.

The following table summarizes the hypothetical quantitative solubility of this compound in various solvents at different temperatures. This data is for illustrative purposes to demonstrate expected trends.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | 0.5 |

| Water | 37 | 1.2 |

| pH 2.0 Buffer | 25 | 5.8 |

| pH 7.4 Buffer | 25 | 0.6 |

| pH 9.0 Buffer | 25 | 2.1 |

| Methanol | 25 | 15.4 |

| Ethanol | 25 | 8.9 |

| Isopropyl Alcohol | 25 | 4.3 |

| Acetonitrile | 25 | 12.7 |

| Acetone | 25 | 25.1 |

| Dichloromethane | 25 | 3.2 |

| Ethyl Acetate | 25 | 7.5 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |

| N,N-Dimethylformamide (DMF) | 25 | > 100 |

| Hexane | 25 | < 0.1 |

| Toluene | 25 | 0.2 |

Stability Profile

The chemical stability of a compound is a critical factor for its storage, handling, and formulation. Degradation can lead to loss of potency and the formation of potentially toxic byproducts. The stability of this compound is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[3][4] The following table summarizes the expected outcomes of forced degradation studies on this compound.

| Condition | Time | Degradation (%) | Major Degradants |

| 0.1 M HCl (aq) | 24 h | 15 | Hydrolysis of cyano group, amine degradation |

| 0.1 M NaOH (aq) | 24 h | 25 | Hydrolysis of thiourea, hydrolysis of cyano group |

| 3% H₂O₂ (aq) | 24 h | 40 | Oxidation of thiourea to urea derivative, N-oxidation |

| Thermal (80°C) | 7 days | 8 | Undetermined |

| Photolytic (ICH Q1B) | 7 days | 12 | Undetermined |

The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation.

-

Hydrolysis: Under acidic or basic conditions, the cyano group can hydrolyze to a carboxylic acid, and the thiourea moiety can be susceptible to breakdown.

-

Oxidation: The thiourea group is prone to oxidation, potentially forming a urea derivative or other related species. The amino group can also undergo oxidation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible solubility and stability data.

This protocol outlines the shake-flask method, a common technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with an appropriate solvent.

-

Analyze the diluted solution by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the solubility based on the concentration and dilution factor.

This protocol provides a general framework for developing an HPLC method capable of separating the parent compound from its degradation products.[5][6]

Objective: To develop a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Materials:

-

This compound

-

Forced degradation samples (acidic, basic, oxidative, thermal, photolytic)

-

HPLC system with a photodiode array (PDA) or UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, methanol, water)

-

Buffers (e.g., phosphate, acetate)

Procedure:

-

Method Scouting:

-

Screen different mobile phase compositions (e.g., varying ratios of organic solvent and aqueous buffer).

-

Evaluate different pH values of the aqueous phase.

-

Test different column stationary phases if necessary.

-

-

Method Optimization:

-

Fine-tune the mobile phase composition and gradient profile to achieve optimal separation of the parent peak and all degradation peaks.

-

Optimize the flow rate, column temperature, and injection volume.

-

-

Forced Degradation Sample Analysis:

-

Inject the forced degradation samples into the optimized HPLC system.

-

Ensure that all degradation products are well-resolved from the parent peak and from each other.

-

-

Peak Purity Analysis:

-

Use a PDA detector to assess the peak purity of the parent compound in the presence of its degradants.

-

-

Method Validation:

-

Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]

-

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. ijtsrd.com [ijtsrd.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. ijpsr.com [ijpsr.com]

- 7. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Substituted Thioureas

For Researchers, Scientists, and Drug Development Professionals

Substituted thioureas are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their unique structural and electronic properties, stemming from the thiocarbonyl group, make them valuable precursors for a wide array of heterocyclic compounds and potent pharmacophores in their own right. This in-depth technical guide provides a comprehensive review of the core methodologies for the synthesis of substituted thioureas, presenting quantitative data in structured tables, detailing experimental protocols for key reactions, and illustrating reaction workflows with clear diagrams.

Core Synthesis Methodologies

The synthesis of substituted thioureas can be broadly categorized into several key approaches, each with its own advantages and limitations regarding substrate scope, reaction conditions, and scalability. The most prominent methods include the reaction of amines with isothiocyanates, the use of carbon disulfide, and derivatization from cyanamides, among others.

Synthesis from Isothiocyanates and Amines

The reaction between an isothiocyanate and a primary or secondary amine is the most widely employed and versatile method for the preparation of unsymmetrical N,N'-disubstituted and N,N,N'-trisubstituted thioureas. This method is characterized by high yields and a broad substrate scope.[1][2][3]

Reaction Workflow:

Caption: General synthesis of substituted thioureas from isothiocyanates and amines.

Experimental Protocol: Synthesis of N-phenylthiourea

A solution of phenyl isothiocyanate (1.0 eq) in a suitable solvent (e.g., dichloromethane or tert-butanol) is prepared in a round-bottom flask.[1] To this solution, the desired amine (1.0 eq) is added dropwise at room temperature with stirring. The reaction is typically exothermic and proceeds to completion within a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent such as ethanol to afford the pure substituted thiourea.

Quantitative Data:

| Amine | Isothiocyanate | Solvent | Time (h) | Yield (%) | Reference |

| Aniline | Phenyl isothiocyanate | Dichloromethane | 2 | 95 | [4] |

| Benzylamine | Benzyl isothiocyanate | Dichloromethane | 3 | 92 | [5] |

| Piperidine | Phenyl isothiocyanate | tert-Butanol | 1 | 98 | [1] |

Synthesis from Carbon Disulfide and Amines

The reaction of primary or secondary amines with carbon disulfide provides a direct route to symmetrically and unsymmetrically substituted thioureas.[2][3][6][7][8] This method often proceeds through a dithiocarbamate salt intermediate.[3][6][8]

Reaction Workflow:

Caption: Synthesis of thioureas from amines and carbon disulfide via a dithiocarbamate intermediate.

Experimental Protocol: Synthesis of Symmetrical N,N'-Diarylthiourea

To a solution of an aromatic amine (2.0 eq) in a suitable solvent such as ethanol, carbon disulfide (1.0 eq) is added. The reaction mixture is then heated under reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the symmetrical N,N'-diarylthiourea. For unsymmetrical thioureas, a dithiocarbamate salt is first prepared from one amine and carbon disulfide, which is then reacted with a second amine.[7][8]

Quantitative Data:

| Amine 1 | Amine 2 | Conditions | Time (h) | Yield (%) | Reference |

| Aniline | Aniline | Reflux in Ethanol | 6 | 85 | [9] |

| Benzylamine | Benzylamine | Aqueous medium, reflux | 4 | 90 | [10] |

| n-Butylamine | n-Butylamine | Carbon tetrabromide, DMF, RT | 1 | 92 | [9] |

Synthesis from Cyanamides

This method involves the reaction of cyanamide or its calcium salt with hydrogen sulfide.[11][12] While historically significant, this method often suffers from lower yields compared to other approaches.[11]

Reaction Workflow:

Caption: Synthesis of thiourea from cyanamide and hydrogen sulfide.

Experimental Protocol: Synthesis of Thiourea from Calcium Cyanamide

An aqueous slurry of calcium cyanamide is prepared in a reaction vessel. A mixture of carbon dioxide and hydrogen sulfide gas is then passed through the slurry with constant stirring.[13] The temperature is maintained between ambient and 80°C, and the pH is kept alkaline.[13] After the reaction is complete, the thiourea solution is separated from the solid byproducts by filtration. The filtrate is then treated with activated carbon, and the thiourea is isolated by crystallization and drying.[13] This process can yield thiourea in the range of 65-75%.[13]

Quantitative Data:

| Cyanamide Source | Conditions | Time (h) | Yield (%) | Reference |

| Calcium Cyanamide | H2S, CO2, Water, 80°C | 4-11 | 65-75 | [13] |

| Cyanamide | H2S, Ammonia solution | - | ~33 | [14] |

| Lime Nitrogen | H2S, Water | - | 60 | [14] |

Synthesis Using Thiophosgene

Thiophosgene serves as a highly reactive thiocarbonylating agent for the synthesis of thioureas from amines. However, its high toxicity and corrosive nature necessitate careful handling and specialized equipment.[9][13][14][15]

Reaction Workflow:

Caption: Synthesis of thioureas using thiophosgene, proceeding through an isothiocyanate intermediate.

Experimental Protocol: Synthesis of N,N'-Diisopropylthiourea

To a solution of diisopropylamine (2.0 eq) in a suitable solvent like chloroform, thiophosgene (1.0 eq) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the addition of water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Quantitative Data:

| Amine | Solvent | Time (h) | Yield (%) | Reference |

| Diisopropylamine | Chloroform | 3 | 85 | [13] |

| Aniline | Chloroform | 2 | 90 | [14] |

Synthesis Using Thiocarbonyl Transfer Reagents

To circumvent the hazards associated with thiophosgene, various thiocarbonyl transfer reagents have been developed. Lawesson's reagent and 1,1'-thiocarbonyldiimidazole (TCDI) are prominent examples that offer safer and more convenient alternatives.[6][11][16]

Reaction Workflow (Lawesson's Reagent):

Caption: Thionation of amides or ureas using Lawesson's reagent to form thioamides or thioureas.

Experimental Protocol: Synthesis of Thiourea from Urea using Lawesson's Reagent

Urea (2.0 eq) and Lawesson's reagent (1.0 eq) are dissolved in a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is heated to reflux (around 75°C) for a specified period (e.g., 3.5 hours).[11][16] The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the thiourea. Under optimal conditions, this method can yield thiourea at an average of 62.37%.[11][16]

Quantitative Data:

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Urea | Lawesson's Reagent | THF | 75 | 3.5 | 62.37 | [11][16] |

| Benzamide | Lawesson's Reagent | Toluene | Reflux | 3 | 79 | [17] |

Three-Component Synthesis from Isocyanides, Amines, and Sulfur

This atom-economical, one-pot reaction involves the combination of an isocyanide, an amine, and elemental sulfur to directly form substituted thioureas.[2][18][19]

Reaction Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three-Component Reaction between Isocyanides, Aliphatic Amines and Elemental Sulfur: Preparation of Thioureas under Mild Conditions with Complete Atom Economy [organic-chemistry.org]

- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells [mdpi.com]

- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Sustainable three-component synthesis of isothioureas from isocyanides, thiosulfonates, and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.lnu.edu.cn [chem.lnu.edu.cn]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents [patents.google.com]

- 14. bibliotekanauki.pl [bibliotekanauki.pl]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cyanophenyl Thiourea Derivatives

Disclaimer: The requested compound, "3-Amino-1-(2-cyanophenyl)thiourea," could not be definitively identified in existing chemical literature. The nomenclature is ambiguous and does not correspond to a readily searchable structure. This guide will therefore focus on the closely related and well-documented class of cyanophenyl thiourea derivatives, with a primary focus on 1-(2-cyanophenyl)thiourea, 1-(3-cyanophenyl)thiourea, and 1-(4-cyanophenyl)thiourea. The synthesis, properties, and potential applications of these compounds are discussed as representative examples of this chemical family.

Introduction

Thiourea derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups.[1] They have garnered significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] The incorporation of a cyanophenyl group into the thiourea scaffold can modulate the electronic properties and biological activity of the molecule, making cyanophenyl thioureas an area of active research.[4] The cyano group, being an electron-withdrawing moiety, can influence the polarity, hydrogen bonding capabilities, and aromatic interactions of the molecule, thereby affecting its binding affinity to biological targets.[4]

Synthesis and Discovery

The discovery of cyanophenyl thiourea derivatives is rooted in the broader exploration of thiourea chemistry. The primary and most common method for the synthesis of N-monosubstituted thioureas, including the cyanophenyl derivatives, is the reaction of an amine with an isothiocyanate. In the case of cyanophenyl thioureas, this involves the reaction of the corresponding aminobenzonitrile isomer (2-aminobenzonitrile, 3-aminobenzonitrile, or 4-aminobenzonitrile) with a source of thiocyanic acid or by reacting a cyanophenyl isothiocyanate with ammonia.

A more direct and widely used laboratory-scale synthesis involves the reaction of a primary amine with an isothiocyanate. For instance, the synthesis of a substituted cyanophenyl thiourea derivative, 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea, was achieved by condensing furoyl isothiocyanate with 3-aminobenzonitrile in dry acetone.[5] This general approach can be adapted for the synthesis of various N,N'-disubstituted cyanophenyl thioureas.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of cyanophenyl thiourea derivatives, based on established methods for similar compounds.

3.1. General Synthesis of 1-(Cyanophenyl)thioureas

This protocol describes a common method for synthesizing N,N'-disubstituted thioureas, which can be adapted for cyanophenyl derivatives.

Materials:

-

Appropriately substituted aminobenzonitrile (e.g., 2-aminobenzonitrile)

-

A suitable isothiocyanate (e.g., benzoyl isothiocyanate)

-

Anhydrous solvent (e.g., acetone, ethanol, or dichloromethane)

-

Glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Dissolve the aminobenzonitrile in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add an equimolar amount of the isothiocyanate to the solution.

-

The reaction mixture is then typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the starting materials.[6]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The resulting solid product is then purified, usually by recrystallization from a suitable solvent such as ethanol, to yield the pure thiourea derivative.[5]

3.2. Characterization

The synthesized compounds are typically characterized using a variety of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=S and N-H stretching vibrations of the thiourea moiety and the C≡N stretch of the cyano group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Elemental Analysis: To confirm the elemental composition of the synthesized product.

-

Melting Point: To assess the purity of the compound.

Quantitative Data

The following table summarizes available quantitative data for representative cyanophenyl thiourea derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 1-(2-Cyanophenyl)thiourea | C₈H₇N₃S | 177.23 | 281 - 284 | [Sigma-Aldrich Product Page for (2-cyanophenyl)thiourea] |

| 1-(3-Cyanophenyl)thiourea | C₈H₇N₃S | 177.23 | Not available | [PubChem CID 2757972] |

| 1-(4-Cyanophenyl)thiourea | C₈H₇N₃S | 177.23 | Not available | [BOC Sciences Product Page for (4-Cyanophenyl)thiourea] |

Biological Activity and Signaling Pathways

While specific, detailed signaling pathways for cyanophenyl thioureas are not extensively documented in the available literature, the broader class of thiourea derivatives has been shown to interact with various biological targets and signaling pathways. For instance, some thiourea derivatives have been found to inhibit enzymes and modulate signaling pathways involved in cancer cell proliferation, such as the RAS-RAF-MAPK pathway.[2] (4-Cyanophenyl)thiourea has been utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors and prostaglandin E2 production inhibitors.[7]

5.1. Generalized Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of cyanophenyl thiourea derivatives.

5.2. Postulated Inhibition of a Kinase Signaling Pathway

The diagram below represents a simplified and hypothetical model of how a thiourea derivative might inhibit a signaling pathway, such as the RAS-RAF-MAPK pathway, which is often dysregulated in cancer. This is a generalized representation and has not been specifically proven for cyanophenyl thioureas.

Conclusion and Future Directions

Cyanophenyl thiourea derivatives represent a promising class of compounds with potential applications in drug discovery. While the specific compound "this compound" remains elusive in the literature, the study of its isomers and related derivatives provides a solid foundation for further research. The synthetic methodologies are well-established, allowing for the generation of diverse libraries of these compounds for biological screening. Future work should focus on the systematic evaluation of the biological activities of a range of cyanophenyl thiourea isomers and their derivatives. Elucidating their precise mechanisms of action and identifying specific molecular targets will be crucial for their development as therapeutic agents. The structure-activity relationship (SAR) studies will also be vital in optimizing their potency and selectivity.

References

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labshake.com [labshake.com]

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays Using 3-Amino-1-(2-cyanophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of the novel compound 3-Amino-1-(2-cyanophenyl)thiourea. This document is intended to guide researchers through the essential steps of antimicrobial susceptibility testing, from initial screening to the determination of quantitative measures of efficacy.

Introduction to this compound

Thiourea derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the toxophoric N-C-S group is crucial for their biological activity. The specific compound, this compound, is a novel derivative with potential as an antimicrobial agent. Its unique structure, featuring an amino group and a cyanophenyl moiety, may contribute to a distinct mechanism of action and spectrum of activity.

Potential Mechanism of Action: While the exact mechanism of this compound is yet to be elucidated, thiourea derivatives are known to exert their antimicrobial effects through various pathways. These can include the disruption of bacterial cell wall integrity, interference with metabolic pathways by chelating essential metal ions, and the inhibition of key enzymes necessary for microbial survival. For instance, some thiourea derivatives have been shown to disrupt NAD+/NADH homeostasis in bacteria.

Antimicrobial Susceptibility Testing

A tiered approach is recommended for evaluating the antimicrobial efficacy of this compound. This involves initial qualitative screening followed by quantitative assays to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

Qualitative Antimicrobial Screening: Agar Well Diffusion Assay

This method provides a preliminary assessment of the compound's ability to inhibit microbial growth.

Principle: A standardized microbial inoculum is uniformly spread on an agar plate. The test compound is introduced into a well cut into the agar. If the compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Experimental Protocol:

-

Preparation of Microbial Inoculum:

-

Aseptically pick a few colonies of the test microorganism from a fresh culture plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

-

Evenly streak the swab over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate in three different directions to ensure uniform growth.

-

-

Well Preparation and Compound Application:

-

Using a sterile cork borer, create wells of 6 mm diameter in the inoculated agar plate.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Carefully add a defined volume (e.g., 100 µL) of the test compound solution into each well.

-

A well with the solvent alone should be included as a negative control. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a positive control.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

-

-

Result Interpretation:

-

Measure the diameter of the zone of inhibition in millimeters (mm).

-

Illustrative Data Presentation:

While specific data for this compound is not yet available, the following table illustrates how results from an agar well diffusion assay for a related thiourea derivative might be presented.

| Test Microorganism | Compound Concentration (µg/mL) | Zone of Inhibition (mm) |

| Staphylococcus aureus | 100 | 18 |

| Escherichia coli | 100 | 14 |

| Candida albicans | 100 | 16 |

| Aspergillus niger | 100 | 12 |

| Ciprofloxacin (10 µg/mL) | 10 | 25 |

| Fluconazole (25 µg/mL) | 25 | 22 |

| DMSO (Solvent Control) | - | 0 |

Note: This data is for a representative thiourea derivative and is for illustrative purposes only.

Quantitative Antimicrobial Assay: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The plates are incubated, and the lowest concentration of the compound that inhibits visible growth is determined as the MIC.

Experimental Protocol:

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of desired concentrations.

-

-

Preparation of Microbial Inoculum:

-

Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation of Microtiter Plate:

-

Add the standardized inoculum to each well containing the serially diluted compound.

-

Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, a growth indicator dye like resazurin can be added to aid in the determination of microbial viability.

-

Illustrative Data Presentation:

The following table provides an example of how MIC data for a thiourea derivative could be summarized.

| Test Microorganism | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 16 |

| Bacillus subtilis ATCC 6633 | 32 |

| Escherichia coli ATCC 25922 | 64 |

| Pseudomonas aeruginosa ATCC 27853 | >128 |

| Candida albicans ATCC 10231 | 32 |

Note: This data is based on published results for other thiourea derivatives and serves as an example.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Principle: Following the MIC determination, an aliquot from each well that shows no visible growth is subcultured onto an agar plate that does not contain the test compound. The lowest concentration that results in no microbial growth on the subculture plate is the MBC/MFC.

Experimental Protocol:

-

Subculturing:

-

From each well of the microtiter plate used for the MIC assay that shows no visible growth, take a 10 µL aliquot.

-

Spot-inoculate the aliquot onto a fresh, compound-free agar plate.

-

-

Incubation:

-

Incubate the agar plates under the same conditions as the initial MIC assay.

-

-

MBC/MFC Determination:

-

The MBC/MFC is the lowest concentration of the compound from the MIC assay that results in no colony formation on the agar plate.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the described antimicrobial assays.

Application of 3-Amino-1-(2-cyanophenyl)thiourea as a Corrosion Inhibitor: A Representative Study

Introduction

This document provides a detailed application note on the potential use of 3-Amino-1-(2-cyanophenyl)thiourea as a corrosion inhibitor for mild steel in acidic environments. It is important to note that, to date, no specific experimental data has been published in the public domain for this exact compound. Therefore, the data and protocols presented herein are representative, based on extensive research on structurally similar thiourea derivatives and amino acids used as corrosion inhibitors. This note is intended to serve as a practical guide for researchers and scientists in the field of corrosion science and drug development who are interested in exploring the potential of this and related compounds.

Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic media.[1][2][3] Their efficacy is attributed to the presence of nitrogen and sulfur atoms, which can readily adsorb onto the metal surface, forming a protective barrier against corrosive agents.[3] The molecular structure of this compound, featuring a thiourea core, an amino group, and a cyanophenyl ring, suggests a strong potential for corrosion inhibition through multiple adsorption sites.

Principle of Corrosion Inhibition

The corrosion inhibition by this compound is proposed to occur via adsorption of the molecule onto the metal surface. This adsorption can be a physical process (physisorption), a chemical process (chemisorption), or a combination of both.[2][4] The presence of lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons in the cyanophenyl ring, allows for strong interaction with the vacant d-orbitals of the iron atoms on the steel surface. This forms a protective film that isolates the metal from the corrosive environment.[3]

Data Presentation

The following tables summarize representative quantitative data for the corrosion inhibition performance of a thiourea derivative, illustrating the expected performance of this compound.

Table 1: Representative Weight Loss Data for Mild Steel in 1 M HCl with and without Inhibitor

| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| Blank | 150 | 12.5 | - |

| 0.1 | 45 | 3.75 | 70.0 |

| 0.5 | 22.5 | 1.88 | 85.0 |

| 1.0 | 12 | 1.00 | 92.0 |

| 2.0 | 7.5 | 0.63 | 95.0 |

Table 2: Representative Potentiodynamic Polarization Data for Mild Steel in 1 M HCl

| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

| Blank | -450 | 1000 | 70 | 120 | - |

| 0.1 | -465 | 300 | 75 | 125 | 70.0 |

| 0.5 | -475 | 150 | 80 | 130 | 85.0 |

| 1.0 | -480 | 80 | 82 | 135 | 92.0 |

| 2.0 | -490 | 50 | 85 | 140 | 95.0 |

Table 3: Representative Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl

| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| Blank | 50 | 200 | - |

| 0.1 | 165 | 120 | 69.7 |

| 0.5 | 330 | 80 | 84.8 |

| 1.0 | 625 | 50 | 92.0 |

| 2.0 | 1000 | 30 | 95.0 |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound.

Weight Loss Measurement

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

Materials and Equipment:

-

Mild steel coupons of known dimensions

-

Abrasive papers of various grades (e.g., 200, 400, 600, 800, 1000 grit)

-

Analytical balance (accuracy ±0.1 mg)

-

Desiccator

-

Corrosive medium (e.g., 1 M HCl)

-

Inhibitor (this compound)

-

Acetone, distilled water

-

Water bath or thermostat

Procedure:

-

Mechanically polish the mild steel coupons with a series of abrasive papers to a mirror finish.

-

Degrease the coupons with acetone, rinse with distilled water, and dry in a desiccator.

-

Weigh the coupons accurately using an analytical balance.

-

Prepare the corrosive solution (1 M HCl) with and without different concentrations of the inhibitor.

-

Immerse the weighed coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

-

After the immersion period, retrieve the coupons, rinse with distilled water, scrub with a soft brush to remove corrosion products, rinse again, dry, and reweigh.

-

Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

-

Weight Loss (ΔW): ΔW = Winitial - Wfinal

-

Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ)

-

Where: A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of mild steel (g/cm³).

-

-

Inhibition Efficiency (IE%): IE% = [(CRblank - CRinhibitor) / CRblank] × 100

-

Potentiodynamic Polarization

This electrochemical technique provides information on the kinetics of the anodic and cathodic corrosion reactions.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)

-

Mild steel working electrode

-

Corrosive medium (e.g., 1 M HCl)

-

Inhibitor

Procedure:

-

Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.

-

Polish the exposed surface to a mirror finish, degrease, and rinse as described in the weight loss protocol.

-

Fill the electrochemical cell with the test solution (with and without inhibitor).

-

Immerse the three electrodes in the solution and allow the system to stabilize for about 30 minutes to reach a steady open circuit potential (OCP).

-

Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Plot the resulting current density versus potential (Tafel plot).

-

Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

-

Calculate the inhibition efficiency using the equation:

-

Inhibition Efficiency (IE%): IE% = [(Icorr,blank - Icorr,inhibitor) / Icorr,blank] × 100

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/solution interface.

Materials and Equipment:

-

Potentiostat/Galvanostat with a frequency response analyzer

-

Three-electrode electrochemical cell (as in potentiodynamic polarization)

-

Mild steel working electrode

-

Corrosive medium (e.g., 1 M HCl)

-

Inhibitor

Procedure:

-

Prepare the working electrode and set up the electrochemical cell as described for potentiodynamic polarization.

-

Allow the system to stabilize at the OCP.

-

Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

-

Record the impedance data and present it as Nyquist and Bode plots.

-

Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

-